4-Methylquinoline-6-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-methylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-12-11-3-2-9(7-13)6-10(8)11/h2-7H,1H3 |
InChI Key |
FJQLJJSZRGFFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylquinoline 6 Carbaldehyde and Its Core Structure
Retrosynthetic Analysis of the 4-Methylquinoline-6-carbaldehyde Scaffold
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.com Applying this logic to this compound, two primary disconnections can be envisioned. The first involves the late-stage introduction of the aldehyde functionality at the C6 position of a pre-formed 4-methylquinoline (B147181) ring. This approach relies on the selective functionalization of the C6 position.
A second major retrosynthetic strategy involves the construction of the quinoline (B57606) ring itself from acyclic or simpler cyclic precursors that already contain the necessary substituents or their precursors. This approach leverages classic quinoline syntheses, adapting them to accommodate the 4-methyl and 6-formyl (or a precursor) groups. These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.
Classical Quinoline Synthesis Adaptations for C6-Functionalization
A multitude of named reactions exist for the synthesis of the quinoline core, many of which date back to the late 19th century. jptcp.comorganicreactions.orgrsc.org The challenge in producing this compound lies in adapting these classical methods to incorporate the specific substitution pattern required.
Pfitzinger Reaction Analogues for Quinoline-6-carbaldehyde (B1297982) Precursors
The Pfitzinger reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net To synthesize a precursor for this compound, a modified Pfitzinger approach could be employed. This would necessitate the use of an isatin derivative bearing a protected aldehyde or a group that can be readily converted to an aldehyde at the 5-position (which corresponds to the 6-position in the final quinoline product). The carbonyl component would be a compound like acetone (B3395972) or a related B-dicarbonyl compound to furnish the 4-methyl group. The resulting quinoline-4-carboxylic acid would then require decarboxylation and subsequent functional group manipulation at C6. wikipedia.orgacs.orgacs.org
Friedländer Condensation Protocols and Modifications
The Friedländer synthesis is a versatile method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgjk-sci.comwikipedia.org For the synthesis of this compound, the ideal starting materials would be 2-amino-5-formylbenzaldehyde and acetone. The reaction is typically catalyzed by acids or bases. jk-sci.comnih.gov Given the potential for side reactions with the aldehyde group at the 5-position of the benzaldehyde (B42025) derivative, protection of this group might be necessary. Modern modifications of the Friedländer synthesis, such as the use of solid-supported catalysts or microwave irradiation, could offer improved yields and reaction conditions. tandfonline.com
Skraup/Doebner-von Miller Cyclization Approaches
The Skraup and Doebner-von Miller reactions are related methods that utilize anilines and α,β-unsaturated carbonyl compounds to form quinolines. iipseries.orgwikipedia.orgnih.gov In the context of this compound synthesis, the starting aniline (B41778) would need to be p-aminobenzaldehyde or a protected version thereof. The α,β-unsaturated carbonyl component required to introduce the 4-methyl group would be crotonaldehyde (B89634), which can be formed in situ from acetaldehyde (B116499) in the Doebner-von Miller variation. wikipedia.org These reactions are often carried out under harsh acidic conditions, which could necessitate robust protection of the C6-aldehyde functionality. iipseries.orgnih.gov The regioselectivity of these reactions can sometimes be a challenge, potentially leading to mixtures of isomers. researchgate.net
Conrad–Limpach and Combes Methodological Considerations
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. jptcp.comwikipedia.org The Combes synthesis, on the other hand, reacts anilines with β-diketones to yield 2,4-disubstituted quinolines. iipseries.orgwikipedia.org To apply the Conrad-Limpach method for a 4-methylquinoline precursor, one would start with a p-aminobenzaldehyde derivative and a β-ketoester. The resulting 4-hydroxyquinoline (B1666331) would then need to be deoxygenated at the C4 position. The Combes synthesis, using a p-aminobenzaldehyde and pentane-2,4-dione, would directly yield a 2,4-dimethylquinoline (B72138) derivative with the desired C6-substituent, which would then require selective manipulation of the C2-methyl group. wikipedia.org
Direct Formylation and Oxidation Strategies at C6
An alternative to constructing the quinoline ring with the C6-substituent already in place is to introduce the aldehyde group onto a pre-existing 4-methylquinoline scaffold. nih.govnist.govwikipedia.org
Direct formylation of an aromatic ring can be achieved through various methods, such as the Vilsmeier-Haack or Gattermann-Koch reactions. wikipedia.org However, the regioselectivity of electrophilic substitution on the quinoline ring can be complex. Formylation of 4-methylquinoline would need to be directed specifically to the C6 position. The presence of both the benzene (B151609) and pyridine (B92270) rings, along with the activating methyl group, influences the position of electrophilic attack. While formylation of some heterocyclic systems has been reported, achieving selective formylation at the desired C6 position of 4-methylquinoline can be challenging and may lead to a mixture of products. nih.govmdpi.com
A more common and often more efficient approach is the oxidation of a precursor methyl group at the C6 position. This strategy involves the synthesis of 4,6-dimethylquinoline (B1618315), followed by the selective oxidation of the C6-methyl group to an aldehyde. nih.gov Various oxidizing agents can be employed for this transformation, such as selenium dioxide or ceric ammonium (B1175870) nitrate. researchgate.netpvamu.edu The key challenge in this approach is achieving selective oxidation of the C6-methyl group while leaving the C4-methyl group intact. This selectivity can often be controlled by the choice of oxidant and reaction conditions. pvamu.eduresearchgate.netpvamu.edu
Data and Research Findings
The following tables summarize key aspects of the synthetic methodologies discussed.
Table 1: Comparison of Classical Quinoline Syntheses for this compound Precursors
| Reaction | Key Reactants | Key Intermediate | Potential Challenges |
| Pfitzinger | 5-substituted isatin, acetone derivative | 4-Methylquinoline-6-substituted-4-carboxylic acid | Multi-step process involving protection, decarboxylation, and functional group interconversion. wikipedia.orgresearchgate.net |
| Friedländer | 2-Amino-5-formylbenzaldehyde, acetone | This compound | Potential for self-condensation of the starting dialdehyde; may require protecting groups. jk-sci.comwikipedia.org |
| Skraup/Doebner-von Miller | p-Aminobenzaldehyde, crotonaldehyde (or precursors) | This compound | Harsh acidic conditions requiring robust protecting groups; potential for regioisomeric byproducts. iipseries.orgwikipedia.org |
| Conrad-Limpach | p-Aminobenzaldehyde, β-ketoester | 4-Hydroxy-6-substituted-4-methylquinoline | Requires subsequent deoxygenation at the C4 position. jptcp.comwikipedia.org |
| Combes | p-Aminobenzaldehyde, pentane-2,4-dione | 2,4-Dimethyl-6-substituted-quinoline | Requires selective manipulation of the C2-methyl group. iipseries.orgwikipedia.org |
Table 2: Direct Functionalization Strategies for 4-Methylquinoline
| Strategy | Precursor | Reagents/Conditions | Key Challenges |
| Direct Formylation | 4-Methylquinoline | Vilsmeier-Haack, Gattermann-Koch, etc. | Poor regioselectivity, potential for multiple products. wikipedia.orgmdpi.com |
| Oxidation | 4,6-Dimethylquinoline | Selenium dioxide, ceric ammonium nitrate, etc. | Achieving selective oxidation of the C6-methyl group over the C4-methyl group. researchgate.netpvamu.eduresearchgate.net |
Oxidation of 4-Methylquinoline-6-methyl Precursors
This strategy relies on the selective oxidation of the methyl group at the 6-position of 4,6-dimethylquinoline. The key challenge lies in achieving chemoselectivity, oxidizing the C6-methyl group while leaving the C4-methyl group intact.
Hypervalent iodine(III) reagents have emerged as powerful tools for the chemoselective oxidation of methyl groups on heterocyclic systems under mild conditions. researchgate.netresearchgate.net Reagents such as phenyliodine(III) diacetate (PIDA) have been successfully employed for the synthesis of quinoline-4-carbaldehydes from 4-methylquinolines. researchgate.net This metal-free approach offers good functional group tolerance and high chemoselectivity. researchgate.net The reaction is typically carried out in a solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) at room temperature. researchgate.net
A plausible mechanism involves the activation of the hypervalent iodine reagent, followed by a series of steps leading to the formation of the aldehyde. The selectivity for the C6-methyl group over the C4-methyl group in 4,6-dimethylquinoline would be a critical factor, likely influenced by electronic and steric effects.
Table 1: Oxidation of 4-Methylquinolines using PIDA researchgate.net
| Substrate | Product | Yield (%) |
| 4-Methylquinoline | Quinoline-4-carbaldehyde | 85 |
| 2-Chloro-4-methylquinoline | 2-Chloroquinoline-4-carbaldehyde | 78 |
| 4-Methyl-8-nitroquinoline | 8-Nitroquinoline-4-carbaldehyde | 72 |
Reaction Conditions: Substrate (0.5 mmol), PIDA (4 equiv.), HCCl₂CO₂H (3 equiv.), H₂O (2 equiv.) in anhydrous DMSO (2.5 mL) at rt for 48 h.
Besides hypervalent iodine reagents, other oxidizing agents can be employed for the conversion of methylquinolines to their corresponding aldehydes. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups. researchgate.net For instance, 8-methylquinoline (B175542) and 4-methylquinoline have been oxidized to quinoline-8-carbaldehyde and quinoline-4-carbaldehyde, respectively, using SeO₂. researchgate.net The reaction conditions typically involve heating the substrate with a stoichiometric amount of SeO₂ in a suitable solvent like dioxane or acetic acid.
An aerobic oxidation system using an I₂/DMSO/O₂ catalytic system has also been developed for the synthesis of heteroaromatic aldehydes from methyl-substituted heterocycles. researchgate.net This metal-free and radical-free method demonstrates good tolerance for various functional groups. researchgate.net
Direct Formylation of Substituted Quinolines at C6
This approach involves the direct introduction of a formyl group (-CHO) onto the 4-methylquinoline ring system at the C6 position. Several classic organic reactions are applicable for this purpose.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. niscpr.res.inniscpr.res.inchemijournal.com The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.in This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.
The application of the Vilsmeier-Haack reaction to 4-methylquinoline would be expected to introduce a formyl group. The position of formylation (C3, C6, or C8) is influenced by the electronic properties and steric hindrance of the quinoline ring. For 4-hydroxyquinaldines, the Vilsmeier-Haack reaction has been reported to result in formylation at the C3 position, along with the conversion of the hydroxyl group to a chloro group. niscpr.res.in The synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) has also been achieved via this reaction. rlavie.com
Table 2: Vilsmeier-Haack Reaction of 4-Hydroxyquinaldines niscpr.res.in
| Substrate | Product | Yield (%) |
| 4-Hydroxyquinaldine | 4-Chloro-3-formyl-2-(vinyl-1-ol)quinoline | 60 |
| 4-Hydroxy-8-methylquinaldine | 4-Chloro-3-formyl-8-methyl-2-(vinyl-1-ol)quinoline | 55 |
Reaction Conditions: Substrate added to Vilsmeier reagent (POCl₃/DMF) and heated at 100°C.
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. wikipedia.orgbyjus.com It involves the reaction of a phenol (B47542) with chloroform (B151607) in the presence of a strong base. byjus.com While primarily used for phenols, electron-rich heterocycles like indoles and pyrroles can also undergo this reaction. wikipedia.orglscollege.ac.in The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. byjus.com For 4-methylquinoline, the presence of the electron-donating methyl group and the nitrogen atom could activate the ring towards electrophilic attack by dichlorocarbene, potentially leading to formylation. However, the yields of the Reimer-Tiemann reaction are often low. chemistnotes.com
The Duff reaction provides an alternative route for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid like boric acid or acetic acid. wikipedia.orgecu.eduuni.edu The reaction typically favors ortho-formylation. wikipedia.org While less common for N-heterocycles, its applicability to activated quinoline systems could be explored. The Duff reaction is known for being experimentally simple, though yields can be modest. wikipedia.orgecu.edu
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry continually seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign procedures. For the synthesis of this compound, advanced techniques could involve the use of novel catalytic systems. For instance, metal-catalyzed C-H activation and formylation would be a highly attractive strategy.
Optimization of existing methods, such as the Vilsmeier-Haack or oxidation reactions, through the use of microwave irradiation or flow chemistry could lead to significantly reduced reaction times and improved yields. niscpr.res.in Furthermore, the development of novel, highly chemoselective catalysts for the oxidation of the C6-methyl group in 4,6-dimethylquinoline remains a key area for future research.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govnih.govsemanticscholar.orgrsc.org In the context of this compound synthesis, microwave irradiation can be effectively employed in both the formation of the quinoline core and the subsequent functionalization.
One plausible microwave-assisted route to the quinoline core is a modification of the Friedländer annulation. nih.gov This involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. For the synthesis of a 4-methylquinoline precursor, this could involve the condensation of a suitably substituted 2-aminoacetophenone (B1585202) with a ketone or aldehyde under microwave irradiation, often in the presence of a catalyst. The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating methods. nih.govasianpubs.org
For the introduction of the carbaldehyde group at the 6-position, a potential microwave-assisted method involves the oxidation of a precursor such as 4,6-dimethylquinoline. While specific microwave-assisted oxidation of this substrate to the desired aldehyde is not extensively documented, microwave-assisted oxidation of similar methyl-substituted azaheterocycles has been reported. osti.gov For instance, a Kornblum-type oxidation using iodine as a mild oxidant in DMSO can be accelerated by microwave irradiation, potentially offering a rapid and efficient route to this compound. osti.gov
Table 1: Comparison of Conventional and Microwave-Assisted Quinoline Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Friedländer Synthesis (Conventional) | Acetic acid, organic solvent, reflux | Several days | Poor | nih.gov |
| Friedländer Synthesis (Microwave) | Neat acetic acid, 160 °C | 5 minutes | Excellent | nih.gov |
| Combes Synthesis (Conventional) | Various catalysts, heating | 7-9 hours | Moderate | asianpubs.org |
| Combes Synthesis (Microwave) | Acidic resin, solvent-free, 400W | 1.5 minutes | High | asianpubs.org |
Flow Chemistry Protocols for Scalable Production
Flow chemistry offers significant advantages for the synthesis of chemical compounds, particularly in terms of scalability, safety, and process control. rsc.org The continuous nature of flow reactors allows for the production of larger quantities of material in a more controlled and reproducible manner compared to batch processes.
The synthesis of the quinoline core of this compound can be adapted to a flow chemistry setup. For instance, the Doebner-von Miller reaction, a classic method for quinoline synthesis, has been successfully implemented in a continuous flow reactor. rsc.org This approach involves reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. By pumping the reactants through a heated reactor coil, the quinoline product can be continuously generated and collected. This method offers a rapid and green route to quinoline derivatives with good to excellent yields. rsc.org
Furthermore, the formylation or oxidation step to introduce the aldehyde group can also be performed in a flow system. The oxidation of benzylic methyl groups to aldehydes is a key transformation that can be efficiently carried out in a flow reactor. For example, the oxidation of various alkylarenes to the corresponding aldehydes has been demonstrated using different oxidizing agents and catalysts in continuous flow systems. These systems provide excellent control over reaction temperature and time, which is crucial for preventing over-oxidation to the carboxylic acid. The use of packed-bed reactors with solid-supported catalysts or reagents can further enhance the efficiency and sustainability of the process. While a specific flow protocol for 4,6-dimethylquinoline oxidation is not detailed in the literature, the general principles of flow chemistry for benzylic oxidations are well-established and could be applied to this substrate. organic-chemistry.org
Table 2: Examples of Flow Chemistry for Synthesis of Aldehydes and Quinolines
| Reaction | Reactants | Catalyst/Reagent | Flow Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Doebner–von Miller | Aniline, Acrolein | Strong acid | Continuous flow, water | Good to Excellent | rsc.org |
| Pyridine N-Oxidation | Pyridine derivatives | TS-1/H2O2 | Packed-bed microreactor | Up to 99% | organic-chemistry.org |
Metal-Free Catalysis in Quinoline Synthesis
The development of metal-free catalytic systems is a significant area of research in organic synthesis, driven by the desire to reduce the environmental impact and cost associated with metal catalysts. rsc.orgeurekalert.orgrsc.org For the synthesis of this compound, metal-free approaches can be employed for both the construction of the quinoline ring and the introduction of the aldehyde functionality.
The formation of the quinoline core can be achieved through various metal-free reactions, such as the Friedländer annulation catalyzed by Brønsted or Lewis acids, or through thermal cyclizations. rsc.org More recently, iodine-catalyzed methods have been developed for the synthesis of quinolines under metal-free conditions. rsc.org
A particularly relevant metal-free method for the synthesis of the aldehyde group is the direct oxidation of a methyl group. A convenient protocol for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes utilizes hypervalent iodine(III) reagents as the oxidant. researchgate.net This method is characterized by its mild reaction conditions, good functional group tolerance, and high chemoselectivity, avoiding the use of toxic heavy metals. researchgate.netnih.gov While this has been demonstrated for the 4-position, selective oxidation of the 6-methyl group in 4,6-dimethylquinoline would be a key challenge. Another metal-free approach involves the use of iodine in DMSO with oxygen as the terminal oxidant for the aerobic oxidation of methyl groups on heteroaromatics. nih.gov
Table 3: Metal-Free Catalytic Systems for Oxidation and Quinoline Synthesis
| Reaction | Substrate | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzylic Oxidation | Alkyl arenes | Iodine/Pyridine/TBHP | Ketones/Nitriles | Excellent/Good | rsc.org |
| Quinoline Synthesis | Carbaldehyde, Aniline | None | Quinoline derivative | Excellent | rsc.org |
| C-H Oxidation | 4-Methylquinolines | PIDA, HCCl2CO2H, H2O | Quinoline-4-carbaldehydes | Good | researchgate.net |
Regioselectivity Control and Functional Group Tolerance in Reaction Pathways
Controlling the position of functional group introduction (regioselectivity) and ensuring that other functional groups in the molecule remain unaffected (functional group tolerance) are critical aspects of a successful synthetic strategy.
In the synthesis of this compound, regioselectivity is paramount during the introduction of the aldehyde group. If starting from 4-methylquinoline, formylation reactions such as the Vilsmeier-Haack or Rieche formylation would need to be highly selective for the 6-position. The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and a formamide, typically favors formylation of electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org The directing effects of the methyl group and the nitrogen atom in the quinoline ring would influence the position of electrophilic attack. Computational studies and careful optimization of reaction conditions would be necessary to achieve the desired 6-formyl isomer. researchgate.net The Rieche formylation, employing dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, is another option for formylating electron-rich arenes and its regioselectivity would also be subject to the electronic properties of the quinoline nucleus. wikipedia.orgsynarchive.com
Alternatively, starting from 4,6-dimethylquinoline, the challenge lies in the selective oxidation of the methyl group at the 6-position over the one at the 4-position. The electronic environment of the two methyl groups is different, which could be exploited to achieve regioselectivity. The 4-methyl group is generally more activated due to its position relative to the nitrogen atom. However, specific catalysts or reaction conditions might favor oxidation at the less sterically hindered 6-position. For instance, certain catalytic systems are known to exhibit selectivity based on steric factors. nih.gov
Functional group tolerance is also a key consideration, especially if other sensitive functional groups are present on the quinoline scaffold. Modern synthetic methods, such as those employing mild, metal-free catalysts or highly controlled flow chemistry conditions, often exhibit better functional group tolerance compared to harsher, traditional methods. rsc.orgresearchgate.net
Table 4: Formylation Reactions and Regioselectivity Considerations
| Reaction | Reagents | General Substrate | Key Considerations for Regioselectivity | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl3, DMF | Electron-rich arenes | Electronic effects of substituents, directing effect of the heterocyclic nitrogen. | wikipedia.orgorganic-chemistry.org |
| Rieche Formylation | CH2Cl(OCH3), TiCl4 | Electron-rich arenes | Lewis acid coordination, steric hindrance. | wikipedia.orgsynarchive.com |
| C-H Alkenylation | Ni catalyst, ZnMe2 | Quinoline | Metalation-deprotonation at C2 favored. | mdpi.com |
Chemical Reactivity and Derivatization of 4 Methylquinoline 6 Carbaldehyde
Reactivity of the Aldehyde Moiety at C6
The aldehyde group at the C6 position of 4-methylquinoline-6-carbaldehyde is a key site for chemical modifications, enabling the synthesis of a wide array of derivatives. Its reactivity is characteristic of aromatic aldehydes, participating in reactions that target the electrophilic carbonyl carbon.
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, leading to addition products that can subsequently undergo dehydration in condensation reactions to form stable derivatives.
The reaction of this compound with primary amines yields imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. bldpharm.comnih.gov The general reactivity of aldehydes is greater than ketones in Schiff base formation due to reduced steric hindrance at the reaction center. bldpharm.com
The synthesis of Schiff bases from various quinoline (B57606) carbaldehydes has been reported, highlighting the utility of this reaction. For instance, a series of quinoline-Schiff bases were synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) and substituted aromatic amines with yields ranging from 56% to 86%. researchgate.net Similarly, Schiff bases of pyridine-4-carbaldehyde have been synthesized through condensation with various amines. nih.gov These examples suggest that this compound would readily undergo similar transformations.
Table 1: Representative Examples of Schiff Base Formation with Quinoline and Pyridine (B92270) Carbaldehydes
| Aldehyde | Amine | Product | Yield (%) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Substituted Aromatic Amines | Quinoline-Schiff Bases | 56-86 | researchgate.net |
| Pyridine-4-carbaldehyde | Various Amines | Pyridine-Schiff Bases | 57-85 | nih.gov |
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a C-H bond activated by electron-withdrawing groups) to a carbonyl group, followed by dehydration. bibliomed.orgmdpi.com This reaction, typically catalyzed by a weak base, is a powerful method for forming carbon-carbon double bonds and producing α,β-unsaturated compounds. bibliomed.org
Active methylene (B1212753) compounds such as malononitrile (B47326), ethyl cyanoacetate, and cyanoacetamide are common substrates in Knoevenagel condensations with aromatic aldehydes. nih.govresearchgate.net The reaction of 2-(1-phenylvinyl)benzaldehyde with malonates has been shown to yield various products depending on the reaction conditions, including the initial Knoevenagel adduct. google.com While specific studies on this compound are not prevalent, its aldehyde functionality is expected to readily participate in Knoevenagel condensations.
Table 2: Examples of Knoevenagel Condensation with Aromatic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | bibliomed.org |
| Various Aromatic Aldehydes | Malononitrile | Urea (B33335) (Microwave) | Substituted Olefins | nih.gov |
This table illustrates the general scope of the Knoevenagel condensation with analogous aromatic aldehydes.
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are fundamental methods for the synthesis of alkenes from aldehydes and ketones. The Wittig reaction utilizes a phosphorus ylide to convert the carbonyl group into a C=C double bond. researchgate.net The geometry of the resulting alkene is dependent on the nature of the ylide.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. This reaction generally favors the formation of (E)-alkenes and offers the advantage that the phosphate (B84403) byproduct is easily removed by aqueous extraction. The HWE reaction is highly effective for the olefination of a wide range of aldehydes, including those that are sterically hindered.
While direct examples with this compound are scarce, the olefination of N-substituted tetrahydroquinoline-6-carbaldehydes via the Wittig and HWE reactions has been reported, demonstrating the applicability of these methods to the quinoline-6-carbaldehyde (B1297982) system. researchgate.net
Table 3: General Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphorus Ylide | Phosphonate Carbanion |
| Stereoselectivity | Dependent on ylide structure (stabilized vs. non-stabilized) | Generally favors (E)-alkenes |
| Byproduct Removal | Triphenylphosphine oxide (often requires chromatography) | Dialkylphosphate salt (water-soluble) |
| Reactivity | Broad, but can be limited by sterically hindered ketones | More nucleophilic, reacts well with a wide range of aldehydes and ketones |
Oxidation Reactions of the Aldehyde Group to Carboxylic Acids and Esters
The aldehyde group of this compound can be readily oxidized to a carboxylic acid. Various oxidizing agents can achieve this transformation, and the choice of reagent often depends on the presence of other functional groups in the molecule. A study on the oxidation of 4-methyl quinoline theoretically suggests that oxidation would first occur at the methyl group to form quinoline-4-carboxylic acid. However, direct oxidation of the aldehyde group is a standard transformation.
The synthesis of quinoline-4-carboxylic acids from various starting materials is well-documented, indicating the stability of the quinoline carboxylic acid scaffold. For instance, the synthesis of 4-methylquinoline-6-carboxylic acid is known, and this compound is commercially available. The direct oxidation of this compound would be a straightforward route to this carboxylic acid.
Furthermore, the resulting carboxylic acid can be converted to its corresponding esters through esterification with an alcohol in the presence of an acid catalyst. The synthesis of methyl quinoline-6-carboxylate is also known, demonstrating the feasibility of this derivatization. nih.gov
Reduction Reactions to Alcohols and Methyl Groups
The aldehyde group of this compound can be reduced to a primary alcohol or completely reduced to a methyl group.
The reduction to the corresponding primary alcohol, (4-methylquinolin-6-yl)methanol, can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters. google.com Lithium aluminum hydride is a more powerful reducing agent and will reduce aldehydes, ketones, esters, and carboxylic acids. The reduction of various aldehydes and ketones to their corresponding alcohols using silica-supported sodium borohydride under microwave irradiation has been shown to be a rapid and efficient method.
For the complete reduction of the aldehyde to a methyl group (to form 4,6-dimethylquinoline), harsher reduction conditions are required. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a classic method for this transformation. Another common method is the Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid. These methods are particularly useful when the complete deoxygenation of the carbonyl group is desired.
Reactivity of the Quinoline Heterocyclic Ring System
The reactivity of the quinoline ring in this compound is dictated by the electronic properties of the fused pyridine and benzene (B151609) rings. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack but activates it for nucleophilic and radical substitutions. researchgate.netnih.gov
Electrophilic Aromatic Substitution Patterns on the Benzene and Pyridine Rings
Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring preferentially occurs on the more electron-rich benzene ring, typically at the C5 and C8 positions. researchgate.netquimicaorganica.orgyoutube.comreddit.com This preference is due to the formation of more stable cationic intermediates where the aromaticity of the adjacent pyridine ring is preserved. quimicaorganica.org
In this compound, the scenario is more complex due to the influence of two substituents. The 4-methyl group on the pyridine ring is an activating group. Conversely, the 6-carbaldehyde group on the benzene ring is a deactivating, meta-directing group. libretexts.org The powerful deactivating effect of the nitrogen atom generally disfavors electrophilic attack on the pyridine ring. Therefore, substitution is still expected to occur on the benzene ring. The aldehyde at C6 will direct incoming electrophiles to the positions meta to it, which are C5 and C7. Given the inherent preference of the quinoline system for substitution at C5 and C8, it is reasonable to predict that electrophilic substitution on this compound would likely yield a mixture of C5 and C7 substituted products, with the C5 isomer potentially being favored.
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems. This reaction typically requires a good leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to it. orientjchem.org The quinoline ring, particularly the pyridine moiety, is inherently electron-deficient and thus primed for nucleophilic attack. researchgate.netnih.gov Nucleophilic substitution on quinoline itself generally occurs at the C2 and C4 positions. orientjchem.orgyoutube.com
For this compound, which lacks a conventional leaving group like a halogen, direct SNAr is not a primary reaction pathway. However, the molecule possesses significant potential for such reactions if modified. For instance, if a halogen were introduced at the C2 position, it would be highly susceptible to displacement by nucleophiles, activated by the ring nitrogen. The electron-withdrawing carbaldehyde group at C6 would further enhance the electrophilicity of the entire ring system, potentially facilitating nucleophilic attack. Reactions like the Chichibabin amination, which involves the addition of an amide nucleophile to a heterocycle with loss of hydride, represent a potential route for nucleophilic substitution, likely at the C2 position.
Minisci-type Alkylation and Acylation Reactions on the Quinoline Core
The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles via the addition of nucleophilic carbon-centered radicals. acs.orgwikipedia.org The reaction proceeds by the addition of a radical to a protonated heterocycle, followed by rearomatization. wikipedia.orgnih.gov Quinolines are excellent substrates for Minisci reactions, with functionalization occurring regioselectively on the pyridine ring, primarily at the C2 and C4 positions.
For this compound, the C4 position is blocked by the methyl group. Therefore, Minisci-type reactions are expected to proceed with high regioselectivity at the C2 position. The reaction is typically carried out under acidic conditions to protonate the quinoline nitrogen, enhancing its electrophilicity. A variety of alkyl and acyl radicals can be generated from precursors like carboxylic acids, aldehydes, or alcohols and added to the quinoline core. nih.govacs.org The aldehyde group at C6 is not expected to interfere with the radical addition on the pyridine ring.
| Substrate | Radical Source | Reagents/Conditions | Position of Functionalization | Reference |
|---|---|---|---|---|
| Quinoline | Alkyl Radicals (from carboxylic acids) | AgNO₃, (NH₄)₂S₂O₄, H₂SO₄ | C2 and C4 | wikipedia.org |
| Quinoline | Acyl Radicals (from aldehydes) | TBAB, K₂S₂O₈ | C2 | acs.org |
| Substituted Quinolines | α-Amino Alkyl Radicals | Photoredox Catalysis, Chiral Brønsted Acid | C2 | nih.gov |
| 2-Methylquinoline (B7769805) | Acyl Radicals (from 2-methylquinoline itself) | TBHP, TFA | Forms quinolin-2-yl(quinoxalin-2-yl)methanone when reacted with quinoxaline | researchgate.netsemanticscholar.org |
Transformations Involving the 4-Methyl Group
The methyl group at the C4 position is not a mere spectator. Its position, "benzylic" to the pyridine part of the quinoline ring, imparts it with special reactivity.
Side-Chain Oxidations and Functionalizations at C4
Alkyl groups attached to an aromatic ring can undergo oxidation at the benzylic carbon, provided at least one benzylic hydrogen is present. chemistrysteps.com This reaction is particularly effective for methylquinolines. The 4-methyl group of this compound can be oxidized using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, to yield a carboxylic acid. orientjchem.org
This transformation would convert the 4-methyl group into a 4-carboxy group. However, it is crucial to note that the strong oxidizing conditions required for this reaction would almost certainly oxidize the 6-carbaldehyde group to a carboxylic acid as well. Therefore, the expected product from a vigorous side-chain oxidation of this compound would be quinoline-4,6-dicarboxylic acid. Milder, more selective oxidizing agents would be required to functionalize the methyl group while preserving the aldehyde. For instance, catalytic aerobic oxidation using palladium complexes has been shown to convert substituted 8-methylquinolines to the corresponding 8-quinolylmethyl acetates, suggesting a pathway for more controlled functionalization. researchgate.net
Benzylic Reactivity and Carbon-Carbon Bond Formation
The benzylic protons of the 4-methyl group are relatively acidic and can be removed by a strong base, especially after quaternization of the quinoline nitrogen, which enhances the acidity. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, such as condensation with aldehydes and ketones.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot procedure from three or more starting materials. These reactions are highly valued for their atom economy, operational simplicity, and ability to generate diverse libraries of compounds. While direct and explicit examples of multi-component reactions incorporating this compound are not extensively documented in the reviewed literature, the established reactivity of aromatic aldehydes in various MCRs allows for a strong inference of its potential application in the synthesis of fused heterocyclic systems.
One of the most relevant MCRs for the potential derivatization of this compound is the synthesis of pyrimido[4,5-b]quinolines. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov The general strategy for synthesizing pyrimido[4,5-b]quinolines involves the condensation of an aromatic aldehyde, a β-dicarbonyl compound (such as dimedone or barbituric acid), and a 6-aminopyrimidine derivative (like 6-amino-1,3-dimethyluracil). nih.govnih.govrsc.org This reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration steps to afford the final fused heterocyclic product.
The reaction can be catalyzed by various agents, including acids, bases, or can even proceed under catalyst-free and solvent-free conditions, often with the aid of microwave or ultrasound irradiation to enhance reaction rates and yields. nih.govnih.govrsc.org For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been effectively used as a basic and inexpensive catalyst for the one-pot, multi-component synthesis of pyrimido[4,5-b]quinoline derivatives under solvent-free conditions. nih.gov Similarly, mechanochemical approaches, such as ball-milling, have been developed as a green and efficient solvent-free method for this transformation. rsc.org
Given that these reactions are generally tolerant of a wide variety of substituted aromatic aldehydes, it is highly plausible that this compound could serve as the aldehyde component in these syntheses, leading to the formation of novel pyrimido[4,5-b]quinoline derivatives bearing a 4-methylquinoline (B147181) substituent at the 5-position.
The table below outlines the generalized multi-component reaction for the synthesis of pyrimido[4,5-b]quinoline derivatives, illustrating the potential role of this compound as a reactant.
Table 1: Generalized Multi-Component Reaction for the Synthesis of Pyrimido[4,5-b]quinoline Derivatives
| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene Compound) | Reactant 3 (Aminopyrimidine) | Catalyst/Conditions | Product Class |
| This compound (Postulated) | Dimedone | 6-Amino-1,3-dimethyluracil | DABCO, 90 °C, Solvent-free | 5-(4-Methylquinolin-6-yl)-pyrimido[4,5-b]quinoline derivative |
| Aromatic Aldehydes nih.gov | Dimedone nih.gov | 6-Amino-1,3-dimethyluracil nih.gov | DABCO, 90 °C, Solvent-free nih.gov | 5-Aryl-pyrimido[4,5-b]quinoline derivatives nih.gov |
| Aromatic Aldehydes nih.gov | Dimedone nih.gov | 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one nih.gov | Acetic Acid or Ethanol, Reflux or Ultrasound nih.gov | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-diones nih.gov |
| Aromatic Aldehydes rsc.org | Dimedone, Barbituric Acid, or Meldrum's Acid rsc.org | 6-Aminouracil rsc.org | Ball-milling, Catalyst-free, Solvent-free rsc.org | Pyrimido[4,5-b]quinolines and Pyrido[2,3-d]pyrimidines rsc.org |
Further research is required to experimentally validate the participation of this compound in these and other multi-component reactions and to fully characterize the resulting products and their chemical properties. The exploration of its reactivity in other well-known MCRs, such as the Biginelli, Hantzsch, Ugi, or Passerini reactions, could also open new avenues for the synthesis of novel and structurally diverse heterocyclic compounds.
Spectroscopic and Structural Elucidation of 4 Methylquinoline 6 Carbaldehyde and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Methylquinoline-6-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.
1D NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis for Chemical Shift Assignments
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the aldehydic proton. The aldehydic proton should appear as a singlet in the downfield region, typically between 9.8 and 10.5 ppm. The methyl protons will also be a singlet, but in the upfield region, likely around 2.5-2.7 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) in the range of 7.5 to 9.0 ppm.
¹³C NMR: The carbon spectrum will show signals for all carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing around 190-195 ppm. The carbons of the quinoline (B57606) ring will resonate in the aromatic region (120-150 ppm), with their specific shifts influenced by the positions of the methyl and aldehyde groups. The methyl carbon will appear in the upfield region, typically around 18-20 ppm.
¹⁵N NMR: The nitrogen atom in the quinoline ring is expected to have a chemical shift in the range of -70 to -100 ppm relative to nitromethane, which is characteristic for nitrogen in a heterocyclic aromatic system.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.8 - 9.0 | 150 - 152 |
| H3 | 7.4 - 7.6 | 122 - 124 |
| H5 | 8.2 - 8.4 | 130 - 132 |
| H7 | 8.0 - 8.2 | 128 - 130 |
| H8 | 7.8 - 8.0 | 126 - 128 |
| 4-CH₃ | 2.5 - 2.7 | 18 - 20 |
| 6-CHO | 9.9 - 10.1 | 191 - 193 |
| C2 | - | 150 - 152 |
| C3 | - | 122 - 124 |
| C4 | - | 145 - 147 |
| C4a | - | 125 - 127 |
| C5 | - | 130 - 132 |
| C6 | - | 135 - 137 |
| C7 | - | 128 - 130 |
| C8 | - | 126 - 128 |
| C8a | - | 148 - 150 |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Connectivity
To confirm the predicted assignments and establish the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-2 and H-3, as well as between the protons on the benzene (B151609) ring of the quinoline system (H-5, H-7, H-8).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link each aromatic proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, the aldehydic proton (6-CHO) would show a correlation to the C-6 carbon, and the methyl protons (4-CH₃) would correlate with the C-4 carbon. These correlations are instrumental in confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the relative positions of substituents, for instance, by observing a NOE between the methyl protons and the H-3 or H-5 protons.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the C=O stretching vibration of the aldehyde group, which is expected to appear as a strong band in the region of 1690-1715 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong signals in the Raman spectrum. The C=O stretching of the aldehyde is also Raman active. The C-H stretching vibrations will also be present. A study on quinoline-4-carbaldehyde has shown the utility of combining experimental and theoretical approaches to assign the vibrational modes accurately nih.gov.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aldehyde | C=O stretch | 1690 - 1715 (strong) | 1690 - 1715 (moderate) |
| Aldehyde | C-H stretch | 2820 - 2850 (medium), 2720 - 2750 (medium) | 2820 - 2850 (weak), 2720 - 2750 (weak) |
| Aromatic Ring | C-H stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
| Methyl Group | C-H stretch | 2850 - 2960 (medium) | 2850 - 2960 (medium) |
| Quinoline Ring | C=C, C=N stretch | 1400 - 1600 (multiple bands) | 1400 - 1600 (multiple bands) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₉NO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 171.07 g/mol ).
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for aldehydes is the loss of the formyl radical (•CHO), leading to a significant peak at [M-29]⁺. Another typical fragmentation is the loss of a hydrogen atom, resulting in a prominent [M-1]⁺ peak. The quinoline ring itself is relatively stable, but it can undergo fragmentation, such as the loss of HCN, which is a known fragmentation pathway for quinoline and its derivatives. The presence of the methyl group might also lead to the loss of a methyl radical (•CH₃), giving an [M-15]⁺ peak.
Predicted Mass Spectrometry Fragmentation for this compound:
| m/z Value | Proposed Fragment | Description |
| 171 | [C₁₁H₉NO]⁺ | Molecular Ion |
| 170 | [C₁₁H₈NO]⁺ | Loss of H• from the aldehyde |
| 142 | [C₁₀H₈N]⁺ | Loss of •CHO |
| 156 | [C₁₀H₆NO]⁺ | Loss of •CH₃ |
| 115 | [C₉H₇]⁺ | Further fragmentation of the quinoline ring |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula.
For this compound (C₁₁H₉NO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield an experimental m/z value that closely matches this theoretical calculation, confirming the elemental composition. In a study of related quinoline derivatives, HRMS (ESI) was used to confirm the structures of newly synthesized compounds. For instance, the calculated m/z for a C₁₆H₁₃N₄ compound as [M+H]⁺ was 261.1135, with the found value being 261.1147, demonstrating the high accuracy of the technique rsc.org. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 1: Illustrative HRMS Data for a Quinoline Derivative
| Parameter | Value |
| Formula | C₁₆H₁₃N₄ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 261.1135 |
| Found m/z | 261.1147 |
This data is representative of the precision of HRMS for quinoline derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture and then identifies them based on their mass spectra. For a pure sample of this compound, GC-MS provides both its retention time (a characteristic of its volatility and interaction with the GC column) and its mass spectrum upon electron ionization (EI).
The EI mass spectrum of a related compound, 4-methylquinoline (B147181), shows a prominent molecular ion peak (M⁺) at m/z 143, which is typically the base peak, indicating the stability of the aromatic system. nih.govnist.gov Fragmentation patterns often involve the loss of small, stable molecules. For this compound, the mass spectrum would be expected to show a strong molecular ion peak at m/z 171. Key fragmentation pathways would likely involve the loss of a hydrogen atom ([M-H]⁺, m/z 170), the formyl radical ([M-CHO]⁺, m/z 142), or carbon monoxide ([M-CO]⁺, m/z 143). Analysis of quinoline alkaloids has shown that fragmentation patterns are useful for discriminating between derivatives with different functionalities. researchgate.net
Table 2: Expected GC-MS Fragmentation for this compound
| m/z | Proposed Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 170 | [M-H]⁺ |
| 143 | [M-CO]⁺ |
| 142 | [M-CHO]⁺ |
This table presents hypothetical fragmentation data based on the analysis of related quinoline structures.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. Molecules with conjugated π-systems, such as quinolines, exhibit characteristic absorption bands.
The UV-Vis spectrum of this compound is expected to display absorptions corresponding to π → π* transitions, which are typically intense and occur at shorter wavelengths, and n → π* transitions, which are generally weaker and appear at longer wavelengths. The n → π* transition involves the promotion of a non-bonding electron from the nitrogen atom or the carbonyl oxygen to an anti-bonding π* orbital. Studies on quinoline derivatives show absorption maxima that are influenced by substitution and solvent polarity. researchgate.netresearchgate.net For example, the UV spectrum of the parent compound, 4-methylquinoline, shows absorption maxima that can be used as a baseline for understanding the effect of the carbaldehyde group. nih.govnist.govnist.gov The aldehyde group, being an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline.
Table 3: Representative UV-Vis Absorption Data for a Quinoline Derivative
| Solvent | λmax (nm) for π→π* transition | λmax (nm) for n→π* transition |
| Methanol | ~224 | ~328 |
Data is based on a related pyridine-4-carbaldehyde derivative and is illustrative of typical absorption regions. researchgate.net
Fluorescence and Luminescence Properties
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This property is often observed in aromatic and rigid molecules. Quinoline and its derivatives are known to be fluorescent, and their emission properties are sensitive to the molecular structure and environment.
The introduction of a 4-methyl and a 6-carbaldehyde group to the quinoline ring will influence its fluorescence quantum yield and emission wavelength. The fluorescence of a probe based on a 4-methylquinoline scaffold was measured using specific excitation and emission slit widths (e.g., 5 nm and 20 nm, respectively) in a buffered aqueous solution rsc.org. The carbaldehyde group can sometimes quench fluorescence due to the presence of the low-energy n → π* state, which provides a pathway for non-radiative decay. However, derivatization of the aldehyde, for instance, by forming a Schiff base, can significantly enhance fluorescence, making such compounds useful as fluorescent probes.
Table 4: Typical Parameters in Fluorescence Spectroscopy
| Parameter | Example Value | Purpose |
| Excitation Wavelength (λex) | 465 nm | Wavelength of light used to excite the molecule |
| Emission Wavelength (λem) | 570 nm | Wavelength of light emitted by the molecule |
| Excitation Slit Width | 5 nm | Controls the bandwidth of excitation light |
| Emission Slit Width | 20 nm | Controls the bandwidth of detected emission |
This table provides example parameters used in the fluorescence analysis of a quinoline-based probe. rsc.org
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can obtain an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
While a crystal structure for this compound is not publicly available, analysis of closely related quinoline derivatives provides insight into the expected structural features. bohrium.com For example, the crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde was determined to be in the monoclinic space group. nih.gov Such an analysis for this compound would reveal the planarity of the quinoline ring system and the orientation of the methyl and carbaldehyde substituents relative to the ring. Intermolecular interactions, such as π-π stacking or hydrogen bonding (if co-crystallized with a suitable solvent), would also be elucidated.
Table 5: Illustrative Single-Crystal X-ray Diffraction Data for a Quinoline Carbaldehyde Derivative
| Parameter | Value |
| Chemical Formula | C₁₅H₁₇N₃O |
| Crystal System | Monoclinic |
| a (Å) | 12.3282 (4) |
| b (Å) | 5.8935 (2) |
| c (Å) | 18.9202 (7) |
| β (°) | 103.591 (2) |
| Volume (ų) | 1336.18 (8) |
Data from the crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, chiral derivatives can be prepared, for example, by introducing a chiral center in a substituent or by creating atropisomers.
For a chiral derivative, the CD spectrum would exhibit positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption. The sign and intensity of these peaks are characteristic of the molecule's absolute configuration and conformation. CD spectroscopy is instrumental in distinguishing between enantiomers and studying chiral interactions in host-guest complexes. nih.gov The development of new techniques like photoexcitation circular dichroism promises even greater sensitivity in chiral discrimination. arxiv.org The analysis of chiral derivatives of this compound by CD spectroscopy would provide crucial information about their stereochemical properties.
Theoretical and Computational Investigations of 4 Methylquinoline 6 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard approach for investigating the properties of molecular systems. arabjchem.orguantwerpen.benih.govresearchgate.netscirp.org These methods allow for the detailed exploration of a molecule's electronic structure, geometry, and reactivity from first principles. For a molecule like 4-Methylquinoline-6-carbaldehyde, DFT calculations can elucidate the influence of the electron-donating methyl group and the electron-withdrawing carbaldehyde group on the quinoline (B57606) ring system.
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would typically be performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311G(d,p). tandfonline.com The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable conformation.
The planarity of the quinoline ring system is a key feature, but the orientation of the carbaldehyde group at the 6-position introduces the possibility of different conformers. The rotation around the single bond connecting the carbaldehyde group to the quinoline ring would be a primary focus of conformational analysis. However, due to the resonance between the aldehyde and the aromatic system, the most stable conformation is expected to be one where the aldehyde group is coplanar with the quinoline ring, as this maximizes π-electron delocalization. Any deviation from this planarity would likely result in a higher energy structure. Studies on similar aromatic aldehydes support this expectation of planarity.
A hypothetical table of selected optimized geometrical parameters for this compound, based on typical values for quinoline and aldehyde derivatives, is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4-CH3 | ~1.51 Å |
| C6-CHO | ~1.48 Å | |
| C=O | ~1.22 Å | |
| Bond Angle | C5-C6-C(HO) | ~121° |
| C(H3)-C4-C3 | ~120° | |
| Dihedral Angle | C5-C6-C(HO)-O | ~180° (planar) |
Note: These values are illustrative and based on data from related structures. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.govscirp.org A smaller HOMO-LUMO gap generally implies a more reactive molecule. scirp.org
For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring and the methyl group, which acts as an electron-donating group. Conversely, the LUMO is likely to be localized on the quinoline ring and significantly on the electron-withdrawing carbaldehyde group. This distribution facilitates intramolecular charge transfer from the HOMO to the LUMO upon electronic excitation.
Based on computational studies of related quinoline derivatives, the HOMO-LUMO energy gap for this compound can be estimated. asianpubs.orgnih.govrsc.org
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -6.2 eV |
| LUMO | ~ -2.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV |
Note: These are estimated values based on trends observed in similar quinoline derivatives.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. rsc.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different regions of electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, due to the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles or to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehyde hydrogen and the hydrogens of the methyl group.
Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule. arabjchem.orgnih.gov It provides a detailed picture of the bonding and antibonding orbitals and the energetic stabilization resulting from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These predictions are highly valuable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data.
Reaction Mechanism Elucidation via Computational Pathways
For this compound, computational methods could be used to investigate its synthesis, for example, through the formylation of 4-methylquinoline (B147181). The reaction pathway could be modeled to understand the regioselectivity of the formylation at the 6-position. Additionally, the reactivity of the carbaldehyde group in subsequent reactions, such as condensations or oxidations, could be studied computationally. This would provide valuable insights into the reaction mechanisms and help in the design of new synthetic routes and novel derivatives.
Assessment of Non-Linear Optical (NLO) Properties
The field of non-linear optics (NLO) is of significant interest due to its wide-ranging applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. Organic molecules, particularly those with extensive π-conjugated systems, have emerged as promising candidates for NLO materials. Quinoline derivatives, with their inherent electron-accepting nature and structural versatility, are a class of compounds that have been the subject of numerous theoretical studies to evaluate their NLO potential. nih.govresearchgate.net
Computational quantum chemical methods, most notably Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become powerful tools for predicting the NLO properties of molecules. nih.govrsc.orgnih.gov These methods allow for the calculation of key parameters that govern the NLO response, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large first-order hyperpolarizability value is a primary indicator of a significant second-order NLO response.
Theoretical investigations into similar quinoline derivatives provide valuable insights into the structure-property relationships that govern their NLO response. For instance, studies on various substituted quinoline-carbazole and quinoline-chalcone compounds have demonstrated that the strategic placement of electron-donating and electron-accepting groups can significantly enhance the first-order hyperpolarizability. rsc.orgrsc.org The choice of the DFT functional and basis set, such as B3LYP/6-311G(d,p) or CAM-B3LYP/6-311++g(d,p), is crucial for obtaining accurate predictions of these NLO parameters. nih.govrsc.org
To illustrate the typical NLO parameters calculated for quinoline derivatives, the following table presents data from a computational study on a quinoline-chalcone compound, which serves as a relevant example. These values are compared to urea (B33335), a standard reference material for NLO measurements.
| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |
|---|---|---|---|
| Urea (Reference) | 4.56 | 3.5 x 10-24 | 0.37 x 10-30 |
| Quinoline-Chalcone Derivative | 5.89 | 45.7 x 10-24 | 14.8 x 10-30 |
This table presents representative data for a quinoline-chalcone derivative and urea as a reference, based on findings from computational studies on similar compounds to illustrate the scale of NLO properties. rsc.org Specific computational data for this compound is not available in the cited literature.
The data demonstrates that quinoline derivatives can exhibit significantly larger polarizability and first hyperpolarizability values compared to urea, indicating their potential for NLO applications. rsc.org The investigation of Frontier Molecular Orbitals (HOMO and LUMO) and their energy gap is another critical aspect of these computational studies. A smaller HOMO-LUMO gap generally correlates with higher molecular reactivity and can contribute to a larger NLO response. rsc.org
Applications in Advanced Chemical Synthesis and Materials Science
As a Versatile Building Block in Complex Organic Synthesis
The aldehyde functional group on the 4-Methylquinoline-6-carbaldehyde moiety is a key handle for a multitude of chemical transformations, making it an ideal building block for constructing more complex molecular architectures. Classic organic reactions readily engage this group, enabling chemists to extend the quinoline (B57606) core into larger, more functionalized systems.
Precursor for Polysubstituted Quinolines and Related Heterocycles
This compound is an exemplary starting material for generating a variety of polysubstituted quinolines. The aldehyde group provides a reactive site for condensation and cyclization reactions, which are fundamental strategies in heterocyclic synthesis. asianpubs.orgresearchgate.net
Established synthetic protocols like the Doebner reaction, which involves reacting an aromatic amine, an aldehyde, and pyruvic acid, can utilize this compound to introduce additional complexity onto the quinoline framework. sci-hub.semdpi.com In such a reaction, the aldehyde group of this compound would participate in the cyclization, leading to a new, intricately substituted quinoline-4-carboxylic acid derivative. Similarly, the Pfitzinger reaction offers another route where the aldehyde can react with isatin (B1672199) derivatives to yield quinolines with diverse substituents at the 2- and 3-positions. mdpi.com
Furthermore, the aldehyde can be transformed to create other heterocyclic rings fused to or substituted on the quinoline core. For instance, condensation with thiosemicarbazide (B42300) produces the corresponding thiosemicarbazone. bibliomed.org This intermediate is not just a final product but a versatile precursor itself, capable of undergoing further reactions with α-halocarbonyl compounds to afford substituted thiazole (B1198619) derivatives attached to the quinoline ring system. bibliomed.org This step-wise construction highlights the compound's role as a foundational element for building novel, multi-ring heterocyclic systems.
Intermediate in the Construction of Macrocyclic and Polymeric Structures
The utility of this compound extends beyond small molecules to the synthesis of large-scale structures like macrocycles and polymers. rsc.org The aldehyde group is crucial for forming the linkages necessary to build these repeating or cyclic structures.
In macrocycle synthesis, aldehydes are frequently used in condensation reactions with di-functional molecules to form large rings. nih.govnih.gov For example, a common strategy involves the reaction of a bis-hydrazide with an aromatic aldehyde to yield a macrocyclic bis-hydrazone. nih.gov By employing this compound in this role, the rigid and functional quinoline unit can be incorporated directly into the macrocyclic backbone, imparting specific structural and electronic properties to the final assembly.
In the realm of polymer science, polyquinolines are recognized for their exceptional thermal, mechanical, and electronic properties. rsc.org One-pot polymerization methods that react alkyne-aldehyde monomers with anilines are an effective way to produce these high-performance materials. researchgate.net this compound is an ideal candidate for the aldehyde-containing monomer in such polymerizations. Its use allows for the creation of polyquinolines where the 4-methylquinoline (B147181) unit is a repeating part of the polymer chain, potentially leading to materials with high thermal stability and desirable photoluminescence. researchgate.netresearchgate.net
Role in Ligand Design for Coordination Chemistry
Ligand design is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and function. nih.gov this compound is an excellent platform for creating sophisticated ligands due to its reactive aldehyde group and the inherent coordinating ability of the quinoline nitrogen.
Synthesis of Metal Chelates and Coordination Complexes
The most common strategy for converting this compound into a ligand is through the formation of a Schiff base. This is achieved via a straightforward condensation reaction between the aldehyde group and a primary amine, such as a substituted aniline (B41778) or a hydrazide. arid.mymdpi.com The resulting Schiff base ligands are often termed "privileged ligands" because they are easy to synthesize and contain multiple donor atoms for coordinating to a metal center. nih.gov
These ligands, featuring an imine (-C=N-) nitrogen and the quinoline ring nitrogen, can effectively chelate a variety of metal ions, including copper(II), nickel(II), and cobalt(II). mdpi.compnrjournal.com The reaction of the Schiff base derived from this compound with metal salts leads to the formation of stable coordination complexes. The specific properties of these metal chelates can be fine-tuned by changing the amine component used in the Schiff base synthesis, which in turn influences the coordination environment of the metal ion. researchgate.net
Exploration of Metal-Ligand Binding Modes and Selectivity
The Schiff base ligands derived from this compound typically act as bidentate or tridentate chelators. The primary coordination sites are the nitrogen atom of the azomethine (imine) group and the nitrogen atom of the quinoline ring. mdpi.com If the amine used to form the Schiff base contains an additional donor atom (e.g., a hydroxyl or another amine group), this third site can also participate in binding, leading to a tridentate coordination mode. pnrjournal.com
This multi-point binding, or chelate effect, results in thermodynamically stable complexes. The geometry of these complexes is often octahedral or tetrahedral, depending on the metal ion and the specific ligand structure. pnrjournal.com The substituents on the quinoline ring and on the amine precursor can be systematically varied to modulate the electronic properties and steric bulk of the ligand. This allows for the exploration of binding selectivity, tuning the ligand to preferentially bind certain metal ions over others, which is a key goal in the design of functional coordination compounds.
Development of Optoelectronic and Photonic Materials
Quinoline and its derivatives are a significant class of materials in the field of optoelectronics, valued for their high thermal stability, electron-transporting ability, and strong fluorescence. nih.govresearchgate.net this compound serves as a key building block for creating novel materials with tailored photophysical properties for applications like organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net
The aldehyde functional group is instrumental in building the extended π-conjugated systems that are essential for optoelectronic activity. Through reactions like Wittig or Horner-Wadsworth-Emmons olefination, the aldehyde can be converted into a vinyl group, extending the conjugation. For example, the creation of styrylquinoline derivatives from quinoline aldehydes leads to compounds with enhanced photoluminescent properties and a shift to longer emission wavelengths. mdpi.com The polyarylquinoline scaffold, which can be constructed using carbaldehyde precursors, is a fundamental component in many optoelectronic materials. mdpi.comresearchgate.net
Furthermore, polymers incorporating the quinoline unit, which can be synthesized from this compound as a monomer, often exhibit high thermal stability and useful photoluminescence, making them suitable for device applications. researchgate.net The ability to modify the structure through the aldehyde group allows for precise tuning of the material's absorption and emission spectra, leading to the development of new dyes and functional polymers for advanced photonic applications. mdpi.com
Incorporation into Fluorescent Probes and Chemical Sensors
The development of fluorescent probes and chemical sensors is a significant area where quinoline derivatives have found extensive use. The aldehyde functional group on this compound is a key handle for the synthesis of sensor molecules through well-established chemical reactions.
One common strategy is the formation of a Schiff base (or imine) through condensation with a primary amine. nih.govnih.govmediresonline.org This reaction links the quinoline moiety to another functional unit, which can act as a recognition site for specific analytes (e.g., metal ions, anions, or biomolecules). The resulting imine bond is part of a conjugated system, and the binding of an analyte to the recognition site can modulate the electronic properties of the entire molecule, leading to a change in its fluorescence emission (either "turn-on" or "turn-off"). Schiff bases derived from heterocyclic aldehydes are known to form stable complexes with a variety of metal ions. nih.gov
Another powerful method for constructing fluorescent probes is the Knoevenagel condensation . wikipedia.orgmdpi.com This reaction involves the base-catalyzed condensation of the aldehyde group with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate). wikipedia.orgmdpi.com This reaction extends the π-conjugated system of the quinoline, often resulting in compounds with significant bathochromic shifts (a shift to longer wavelengths) in their absorption and emission spectra. The products of Knoevenagel condensations can serve as the core structure for sensors, where interaction with an analyte perturbs the intramolecular charge transfer (ICT) characteristics, thereby altering the fluorescence output.
While specific research detailing the synthesis of fluorescent probes directly from this compound is limited, the established reactivity of its functional groups provides a clear pathway for its use in this field. The table below illustrates potential derivatives and their intended sensing applications based on these principles.
| Derivative Type | Synthetic Reaction | Potential Analyte | Sensing Mechanism |
| Schiff Base Derivative | Condensation with an aminophenol | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) |
| Knoevenagel Adduct | Condensation with malononitrile | pH, Polarity | Intramolecular Charge Transfer (ICT) |
| Hydrazone Derivative | Condensation with a hydrazine | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interaction causing fluorescence change |
This table represents potential applications based on the known reactivity of the this compound functional groups.
Utilization in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
Quinoline derivatives are a significant class of materials investigated for applications in optoelectronics, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells. Their utility stems from their electron-deficient nature, which facilitates electron transport, and their rigid, planar structure, which promotes favorable packing in the solid state.
In the context of OLEDs, quinoline-based compounds can function as electron-transporting materials, hole-blocking materials, or as the emissive layer itself. The aldehyde group of this compound can be used as a synthetic anchor point to build larger, more complex π-conjugated systems necessary for these applications. Through reactions like the Wittig reaction or Knoevenagel condensation, the quinoline core can be linked to other aromatic or heteroaromatic units, tuning the resulting molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for efficient charge injection, transport, and recombination in an OLED device.
While specific studies on the incorporation of this compound into OLEDs or solar cells are not widely reported, the fundamental properties of the quinoline scaffold suggest its potential as a valuable building block for creating novel materials in this domain.
Applications in Dye Chemistry and Pigment Synthesis
The 4-methylquinoline substructure, also known as lepidine, is a historically important precursor in the synthesis of cyanine (B1664457) dyes . nih.govsci-hub.se Cyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain. nih.gov They are known for their strong and sharp absorption bands in the visible and near-infrared (NIR) regions, making them valuable as photographic sensitizers, fluorescent labels in biology, and components in data recording layers of CDs and DVDs. nih.gov
The synthesis of cyanine dyes often utilizes the high reactivity of the methyl group at the 4-position of the quinoline ring. nih.govnih.gov This methyl group is sufficiently acidic to be deprotonated by a base, forming a reactive nucleophile that can attack an electrophilic carbon atom to form the polymethine bridge.
For instance, symmetrical trimethine cyanine dyes can be synthesized by reacting a lepidinium salt (lepidine that has been quaternized at the nitrogen atom) with an orthoformate. Asymmetrical cyanines can be prepared by condensing a lepidinium salt with a different heterocyclic aldehyde or a vinylogous formamide. sci-hub.se The aldehyde group at the 6-position of this compound offers a site for further functionalization of the resulting dye, allowing for the attachment of groups to modulate solubility, tune photophysical properties, or to covalent link the dye to a substrate or biomolecule.
The table below shows representative structures of cyanine dyes that could theoretically be derived using a this compound precursor, highlighting the versatility of this compound in dye synthesis.
| Dye Class | General Structure | Potential Role of this compound |
| Monomethine Cyanine | Heterocycle=CH-Quinoline⁺ | Lepidinium salt derived from the compound condenses with a second heterocycle. |
| Trimethine Cyanine | Quinoline⁺-CH=CH-CH=Quinoline | Lepidinium salt derived from the compound undergoes self-condensation or reacts with a methine source. |
| Styryl Dye | Quinoline-CH=CH-Aryl | Knoevenagel or Wittig-type reaction at the 6-carbaldehyde position. |
This table illustrates the potential for this compound to serve as a scaffold for various classes of dyes.
Conclusion and Future Research Directions
Summary of the Current Research Landscape and Key Findings
The current body of scientific literature provides extensive information on quinoline (B57606) derivatives in general, highlighting their roles as anticancer, antimalarial, and antimicrobial agents, as well as their use in functional materials. researchgate.netorientjchem.orgmdpi.comnih.gov Research on quinoline carbaldehydes, particularly at the 2- and 3-positions, has established them as versatile precursors for synthesizing complex heterocyclic systems and biologically active molecules. researchgate.netnih.gov For instance, quinoline-3-carbaldehydes are recognized as valuable building blocks for creating a diverse array of fused and tethered quinoline structures with significant therapeutic potential. researchgate.net Similarly, derivatives of quinoline have been investigated for their applications in agriculture as pesticides. acs.org
However, the specific isomer, 4-methylquinoline-6-carbaldehyde, remains significantly under-explored. While research into related structures like 8-methylquinolines has shown progress in C-H functionalization, a dedicated focus on the 4-methyl-6-carbaldehyde isomer is lacking. rsc.org The existing landscape suggests that the key findings are largely inferential, based on the known reactivity of the quinoline nucleus, the aldehyde functional group, and the methyl group at position 4 (lepidine). The primary finding is one of opportunity—a significant gap in knowledge and synthetic accessibility for this particular compound, despite the clear potential indicated by its well-studied constituent parts.
Identification of Unexplored Synthetic Avenues and Methodologies
The development of novel and efficient synthetic routes to this compound is a critical first step for future research. Current synthetic methodologies for quinolines are well-established but could be adapted and optimized for this specific target. researchgate.netpharmaguideline.comresearchgate.net
Unexplored synthetic strategies include:
Regioselective Formylation: Classic formylation reactions, such as the Vilsmeier-Haack or Duff reactions, could be applied to 4-methylquinoline (B147181). A systematic study of reaction conditions would be necessary to control the regioselectivity and favor formylation at the C6 position. The directing effects of the C4-methyl group in such electrophilic substitution reactions are not well-documented and present a key area for investigation. scribd.com
Oxidation of 4,6-Dimethylquinoline (B1618315): A promising and atom-economical approach would be the selective oxidation of the C6-methyl group of readily available 4,6-dimethylquinoline. Achieving regioselectivity would be the principal challenge, requiring the exploration of modern catalytic systems, potentially using metal-free conditions or specific transition-metal catalysts that can differentiate between the electronic environments of the two methyl groups.
Modern Cross-Coupling Strategies: A convergent synthesis could involve a Suzuki or Stille coupling of a protected 6-formylquinoline boronic acid (or stannane) with a suitable 4-halo precursor, or vice-versa. While effective, this would require the synthesis of appropriately functionalized starting materials.
Green Chemistry Approaches: The use of microwave-assisted synthesis or solvent-free reaction conditions, which have been successfully applied to other quinoline syntheses, could lead to more efficient and environmentally benign routes to this compound and its precursors. nih.govresearchgate.netcapes.gov.br
Prospects for Novel Reactivity Pathways and Functional Group Transformations
The bifunctional nature of this compound opens up numerous possibilities for novel chemical transformations. The aldehyde and the C4-methyl group can be addressed either sequentially or, potentially, in one-pot tandem reactions.
Aldehyde Group Derivatization: The aldehyde at C6 is a prime handle for a multitude of transformations.
Condensation Reactions: It can readily undergo condensation with amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes. These reactions are gateways to new libraries of compounds for biological screening or as ligands for metal complexes. researchgate.net
Wittig and Horner-Wadsworth-Emmons Reactions: These would extend the carbon chain at the C6 position, creating vinylquinoline derivatives that could serve as monomers for polymerization or as components in conjugated materials.
Cyclization Reactions: The aldehyde can participate in multicomponent reactions (MCRs) to build complex heterocyclic structures fused to or substituted on the quinoline ring, a strategy with proven success in generating molecular diversity. rsc.org
C4-Methyl Group Reactivity: The methyl group at the C4 position (a lepidine derivative) is known to be acidic and can participate in its own set of reactions.
Aldol-type Condensations: The methyl group can be deprotonated and reacted with other aldehydes (including aromatic aldehydes or even another molecule of the starting material under specific conditions) to form styryl-type quinolines. This would create highly conjugated systems with interesting photophysical properties.
Selective Oxidation: Controlled oxidation of the methyl group could yield the corresponding 4-quinolinecarboxylic acid or even a di-aldehyde derivative (4,6-dicarbaldehyde), further expanding the synthetic utility.
Orthogonal Reactivity: A key research avenue is to explore the differential reactivity of the two functional groups. Conditions could be developed where the aldehyde reacts selectively while leaving the methyl group untouched, and vice-versa. This orthogonal control is essential for the programmed synthesis of complex, multifunctional molecules. researchgate.net
Future Potential in Emerging Advanced Materials Applications
The unique electronic and structural features of this compound and its derivatives make them promising candidates for a variety of advanced materials. mdpi.com
Organic Electronics: Derivatives with extended π-conjugation, synthesized via reactions of the aldehyde or methyl group, could be investigated as organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The nitrogen atom in the quinoline ring provides a site for tuning electron-transport properties.
Fluorescent Sensors: The quinoline core is a known fluorophore. By attaching specific receptor units to the aldehyde group, it is possible to design chemosensors that exhibit a change in fluorescence upon binding to metal ions, anions, or specific biomolecules. The electron-donating methyl group can further modulate the photophysical properties of such sensors.
Corrosion Inhibitors: Quinoline derivatives have demonstrated efficacy as corrosion inhibitors for various metals, a property attributed to the high electron density of the aromatic system and the coordinating ability of the nitrogen atom. researchgate.net New derivatives of this compound could be synthesized and tested for their ability to form protective films on metal surfaces.
Metal-Organic Frameworks (MOFs): Transformation of the aldehyde to a carboxylic acid or a nitrogen-based ligand (like a tetrazole) would create a multitopic linker. This linker could be used to construct novel MOFs with potential applications in gas storage, catalysis, or chemical separations.
Integration of Advanced Characterization and Computational Approaches for Deeper Understanding
To fully realize the potential of this compound, its synthesis and the properties of its derivatives must be supported by advanced analytical and computational methods.
Advanced Spectroscopic and Structural Analysis: While standard techniques like NMR and mass spectrometry are essential, a deeper understanding will require more advanced methods. Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguous structural assignment of complex derivatives. For materials applications, single-crystal X-ray diffraction will provide invaluable information on molecular conformation and intermolecular interactions in the solid state, which govern bulk properties. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be indispensable tools. dntb.gov.ua
Predicting Reactivity: Computational models can be used to predict the regioselectivity of the initial synthesis (e.g., formylation) and to understand the relative reactivity of the aldehyde versus the methyl group under different conditions. dntb.gov.uanih.gov
Simulating Properties: For new materials, DFT can calculate electronic properties such as HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics, allowing for the in-silico screening of candidates before undertaking laborious synthesis. mdpi.com
Elucidating Mechanisms: Computational studies can help elucidate reaction mechanisms, providing insights that can guide the optimization of reaction conditions and the design of new transformations. nih.gov
| Future Research Direction | Focus Area | Key Objectives and Methodologies |
| Synthesis | Unexplored Synthetic Avenues | Develop regioselective formylation of 4-methylquinoline; achieve selective oxidation of 4,6-dimethylquinoline; explore green chemistry and modern cross-coupling routes. |
| Reactivity | Novel Reactivity Pathways | Investigate orthogonal reactivity of aldehyde vs. methyl group; synthesize libraries of derivatives (Schiff bases, hydrazones); create extended π-systems via Wittig and aldol-type reactions. |
| Applications | Advanced Materials | Design and synthesize derivatives for organic electronics (OLEDs, OFETs); create fluorescent chemosensors for ions and biomolecules; explore use as corrosion inhibitors and linkers for MOFs. |
| Analysis | Characterization & Computation | Employ 2D NMR and single-crystal X-ray diffraction for structural elucidation; use DFT to predict reactivity, simulate electronic/photophysical properties, and elucidate reaction mechanisms. |
Q & A
Basic: What synthetic methodologies are recommended for 4-Methylquinoline-6-carbaldehyde?
Answer:
this compound can be synthesized via classical quinoline-forming reactions such as the Friedländer synthesis (cyclocondensation of 2-aminobenzaldehyde with ketones) or transition-metal-catalyzed protocols (e.g., palladium-mediated cross-coupling for functionalization). For regioselective formylation at the 6-position, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective, as demonstrated in analogous quinoline-carbaldehyde syntheses . Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical to minimize side products like over-oxidized or chlorinated derivatives .
Basic: How should researchers characterize this compound’s structure?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ ~9.5–10.5 ppm) and methyl group integration.
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ for C₁₁H₁₀NO, expected m/z 172.18) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX programs for refinement) resolves bond lengths and angles, as seen in related quinoline-carbaldehyde derivatives .
Advanced: How can data contradictions in spectroscopic results be resolved?
Answer:
Discrepancies between experimental and theoretical spectra (e.g., NMR chemical shifts or IR stretching frequencies) require:
- 2D NMR Techniques (COSY, HSQC) to assign proton-carbon correlations and detect spin-spin coupling anomalies.
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR/IR spectra for comparison .
- Cross-Platform Analysis : Compare X-ray crystallographic data (e.g., bond angles from SHELXL-refined structures) with computational models to identify steric or electronic distortions .
Advanced: What strategies optimize crystallographic refinement for polymorphic forms?
Answer:
Polymorphism in this compound derivatives demands:
- SHELXL Refinement : Use anisotropic displacement parameters and TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5% discrepancy) .
- Crystallization Screening : Vary solvents (e.g., DMF vs. ethanol) and temperatures to isolate stable polymorphs. Monitor via differential scanning calorimetry (DSC) for phase transitions .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing differences .
Advanced: How do computational methods predict reactivity in functionalization reactions?
Answer:
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde group’s electrophilicity can guide regioselective nucleophilic additions .
- Transition-State Modeling : Simulate reaction pathways (e.g., aldol condensations) using Gaussian or ORCA software to assess activation energies and optimize catalysts .
- Solvent Effects : Use COSMO-RS models to predict solvation free energies and select solvents that stabilize intermediates .
Basic: What are the key safety considerations for handling this compound?
Answer:
- Toxicity Mitigation : Use PPE (gloves, goggles) and work in fume hoods, as quinoline derivatives often exhibit acute toxicity (Category 4, per CLP regulations) .
- Waste Management : Quench reactive aldehyde groups with bisulfite before disposal.
- Storage : Keep under inert atmosphere (argon) at –20°C to prevent oxidation .
Advanced: How can researchers address low yields in scale-up synthesis?
Answer:
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., formylation).
- DoE (Design of Experiments) : Apply factorial design to optimize variables (catalyst loading, stoichiometry).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
